Cas no 2227800-04-4 ((1S)-1-(2,6-dibromophenyl)ethan-1-ol)

(1S)-1-(2,6-Dibromophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 2,6-dibromophenyl substituent, which imparts steric and electronic effects useful in asymmetric synthesis. The compound’s defined stereochemistry at the C1 position makes it valuable as a building block for pharmaceuticals and fine chemicals, particularly in enantioselective transformations. The presence of bromine atoms enhances reactivity in cross-coupling reactions, such as Suzuki or Negishi couplings, while the hydroxyl group allows for further functionalization. Its high purity and structural specificity ensure consistent performance in synthetic applications, making it a preferred intermediate for researchers requiring precise chiral control.
(1S)-1-(2,6-dibromophenyl)ethan-1-ol structure
2227800-04-4 structure
Product name:(1S)-1-(2,6-dibromophenyl)ethan-1-ol
CAS No:2227800-04-4
MF:C8H8Br2O
MW:279.956521034241
CID:6561148
PubChem ID:165757946

(1S)-1-(2,6-dibromophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(2,6-dibromophenyl)ethan-1-ol
    • EN300-1939186
    • 2227800-04-4
    • Inchi: 1S/C8H8Br2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m0/s1
    • InChI Key: KHWCJWKVYJCFKR-YFKPBYRVSA-N
    • SMILES: BrC1C=CC=C(C=1[C@H](C)O)Br

Computed Properties

  • Exact Mass: 279.89214g/mol
  • Monoisotopic Mass: 277.89419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.2Ų

(1S)-1-(2,6-dibromophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1939186-1.0g
(1S)-1-(2,6-dibromophenyl)ethan-1-ol
2227800-04-4
1g
$943.0 2023-05-31
Enamine
EN300-1939186-0.25g
(1S)-1-(2,6-dibromophenyl)ethan-1-ol
2227800-04-4
0.25g
$867.0 2023-09-17
Enamine
EN300-1939186-0.5g
(1S)-1-(2,6-dibromophenyl)ethan-1-ol
2227800-04-4
0.5g
$905.0 2023-09-17
Enamine
EN300-1939186-0.05g
(1S)-1-(2,6-dibromophenyl)ethan-1-ol
2227800-04-4
0.05g
$792.0 2023-09-17
Enamine
EN300-1939186-2.5g
(1S)-1-(2,6-dibromophenyl)ethan-1-ol
2227800-04-4
2.5g
$1848.0 2023-09-17
Enamine
EN300-1939186-10.0g
(1S)-1-(2,6-dibromophenyl)ethan-1-ol
2227800-04-4
10g
$4052.0 2023-05-31
Enamine
EN300-1939186-5.0g
(1S)-1-(2,6-dibromophenyl)ethan-1-ol
2227800-04-4
5g
$2732.0 2023-05-31
Enamine
EN300-1939186-0.1g
(1S)-1-(2,6-dibromophenyl)ethan-1-ol
2227800-04-4
0.1g
$829.0 2023-09-17
Enamine
EN300-1939186-10g
(1S)-1-(2,6-dibromophenyl)ethan-1-ol
2227800-04-4
10g
$4052.0 2023-09-17
Enamine
EN300-1939186-5g
(1S)-1-(2,6-dibromophenyl)ethan-1-ol
2227800-04-4
5g
$2732.0 2023-09-17

Additional information on (1S)-1-(2,6-dibromophenyl)ethan-1-ol

Chemical Profile of (1S)-1-(2,6-dibromophenyl)ethan-1-ol (CAS No. 2227800-04-4)

(1S)-1-(2,6-dibromophenyl)ethan-1-ol, identified by its CAS number 2227800-04-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This chiral alcohol, featuring a brominated aromatic ring system, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The compound belongs to the class of aryl alcohols, characterized by the presence of a hydroxyl group (-OH) attached to an sp3 hybridized carbon atom. The stereochemistry at the carbon center, specifically the (1S) configuration, is crucial for its pharmacological activity and interactions with biological targets. The substitution pattern on the aromatic ring, particularly the 2,6-dibromo moiety, enhances its reactivity and electronic properties, making it a versatile building block for drug discovery efforts.

In recent years, there has been growing interest in developing novel therapeutic agents with enhanced efficacy and reduced side effects. The structural features of (1S)-1-(2,6-dibromophenyl)ethan-1-ol align well with this goal, as brominated aromatic compounds have demonstrated promising results in various pharmacological assays. These compounds often exhibit improved metabolic stability and binding affinity to biological receptors, which are critical factors in drug design.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes such as kinases and phosphodiesterases play pivotal roles in numerous cellular processes, and modulating their activity can lead to therapeutic benefits. The hydroxyl group in (1S)-1-(2,6-dibromophenyl)ethan-1-ol provides a site for covalent or non-covalent interactions with enzyme active sites, facilitating the design of potent inhibitors.

Recent studies have highlighted the role of brominated phenols in medicinal chemistry due to their ability to engage with various biological targets through multiple interaction mechanisms. For instance, the electron-withdrawing nature of bromine atoms can modulate electronic properties, influencing both binding affinity and selectivity. Additionally, the chiral center in this compound allows for the exploration of enantiomeric effects, which can significantly impact pharmacokinetic and pharmacodynamic profiles.

The synthesis of (1S)-1-(2,6-dibromophenyl)ethan-1-ol involves multi-step organic transformations that require careful optimization to ensure high yield and enantioselectivity. Advanced synthetic methodologies, such as asymmetric hydrogenation and cross-coupling reactions, have been employed to construct the desired stereocenter and functional groups. These synthetic strategies not only enhance efficiency but also contribute to scalability for industrial applications.

The compound's potential extends beyond traditional pharmaceutical applications. It has shown promise in materials science as a precursor for functional polymers and coatings. The bromine atoms on the aromatic ring facilitate further derivatization through reactions like Suzuki-Miyaura coupling, enabling the creation of complex molecular architectures with tailored properties.

In conclusion, (1S)-1-(2,6-dibromophenyl)ethan-1-ol (CAS No. 2227800-04-4) represents a significant advancement in synthetic chemistry and drug discovery. Its unique structural features and stereochemical configuration make it a valuable asset for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies for this compound, its importance in both academic and industrial settings is expected to grow.

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